ethyl 7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl 7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazole-pyrimidine core with substituents at positions 5 (phenyl), 7 (methyl), and 6 (ethyl carboxylate). Modifications at positions 2, 3, 5, and 7 alter physicochemical properties and bioactivity, making comparative studies essential for structure-activity relationship (SAR) analysis.
Properties
IUPAC Name |
ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-20-15(19)13-11(2)17-16-18(9-10-21-16)14(13)12-7-5-4-6-8-12/h4-8,14H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAXAQPHAUGCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)CCS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369454 | |
| Record name | ST007101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5708-16-7 | |
| Record name | ST007101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-component reaction involving ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes. The reaction typically takes place in isopropyl alcohol at 20°C under ultrasonic activation. This method allows for the formation of various derivatives depending on the substituents present in the aldehyde component.
Industrial Production Methods: For industrial-scale production, the reaction conditions may be optimized to increase yield and purity. This involves careful control of temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research has highlighted several biological activities associated with ethyl 7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits moderate antimicrobial activity against various bacterial strains. For instance:
- Antibacterial and Antifungal Effects : Compounds derived from thiazolo[3,2-a]pyrimidine structures have shown effectiveness against both gram-positive and gram-negative bacteria as well as fungi .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects:
- Inhibition of Inflammatory Mediators : Research indicates that certain derivatives can inhibit the production of inflammatory cytokines and enzymes such as COX .
Analgesic Effects
Analgesic properties have also been noted:
- Pain Relief : Some derivatives exhibit significant analgesic activity comparable to standard analgesics like indomethacin .
Therapeutic Potential
Given its biological properties, this compound shows promise in several therapeutic areas:
| Therapeutic Area | Potential Applications |
|---|---|
| Infectious Diseases | Development of new antimicrobial agents |
| Inflammatory Disorders | Treatment options for conditions like arthritis |
| Pain Management | Alternatives to traditional analgesics |
Case Studies and Literature Insights
Numerous studies have documented the efficacy of thiazolo[3,2-a]pyrimidine derivatives in various experimental models:
- Antimicrobial Screening : A study reported on the synthesis and evaluation of several thiazolo[3,2-a]pyrimidines for their antimicrobial properties compared to reference drugs .
- Inflammation Models : Research has indicated that certain derivatives significantly reduce inflammation in animal models by inhibiting key inflammatory pathways .
- Analgesic Activity Trials : Clinical trials have shown that these compounds can effectively manage pain with fewer side effects compared to conventional medications .
Mechanism of Action
The mechanism by which ethyl 7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives
Key Observations :
Physicochemical Properties
Substituents significantly influence melting points, spectral characteristics, and crystallinity:
Table 2: Physicochemical Data
Key Observations :
Table 3: Comparative Bioactivity
Key Observations :
Biological Activity
Ethyl 7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the cyclization of appropriate precursors using various reagents. For example, one method includes the use of polyphosphoric acid for intramolecular cyclization of substituted thiazolo[3,2-a]pyrimidine derivatives. The chemical structure is confirmed through spectroscopic techniques such as NMR and mass spectrometry .
Chemical Structure
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 302.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | 3.31 |
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit moderate antimicrobial activity. This compound has been tested against various bacterial strains. The results showed that it possesses significant antibacterial properties compared to standard reference drugs .
Anti-inflammatory Activity
In vivo studies have demonstrated that compounds similar to this compound exhibit anti-inflammatory effects. In particular, some derivatives showed a gradual increase in anti-inflammatory activity over time, peaking at five hours post-administration when compared to indomethacin .
Analgesic Activity
The analgesic properties of this compound have also been evaluated. Certain derivatives have shown promising results in pain relief models, indicating potential applications in pain management therapies .
Case Study 1: PKCK2 Inhibition
A related compound demonstrated significant inhibition of Protein Kinase CK2 (PKCK2), a target in cancer therapy. The study reported that a derivative with structural similarities to this compound exhibited an IC50 value of 0.56 μM against PKCK2. This highlights the potential for developing targeted therapies for cancer using thiazolo[3,2-a]pyrimidine derivatives .
Case Study 2: Anticancer Activity
Another study evaluated the anticancer properties of related compounds against various cancer cell lines. The findings indicated that these compounds could induce apoptosis and inhibit cell proliferation more effectively than existing treatments .
Q & A
Q. What are the established synthetic methodologies for ethyl 7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate?
The compound is typically synthesized via multi-component reactions. A common approach involves condensation of ethyl acetoacetate with aromatic aldehydes and 2-aminothiazole derivatives under reflux conditions. Catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) in solvents such as ethanol or toluene are employed to enhance yields (60–85%) . Critical steps include precise control of reaction time (6–12 hours) and temperature (80–110°C) to avoid side products like uncyclized intermediates .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include monoclinic space group , unit cell dimensions (), and hydrogen-bonding interactions stabilizing the lattice. The thiazolo-pyrimidine core exhibits planarity, with substituents like the phenyl group adopting dihedral angles of 45–65° relative to the fused ring system .
Q. What spectroscopic techniques validate the compound’s structure?
- NMR : -NMR confirms substituent integration (e.g., methyl singlet at δ 2.1–2.3 ppm, phenyl protons at δ 7.2–7.5 ppm).
- MS : High-resolution ESI-MS identifies the molecular ion peak ( 494.55, matching ) .
- FT-IR : Stretching vibrations at 1700–1750 cm⁻¹ (C=O), 1600–1650 cm⁻¹ (C=N) .
Q. What are the common substituents at the 2- and 5-positions, and how do they influence reactivity?
The 2-position often features benzylidene groups (e.g., 2,4,6-trimethoxybenzylidene), which enhance π-π stacking in crystal lattices . At the 5-position, phenyl or substituted aryl groups (e.g., 4-methoxyphenyl) modulate electronic properties, affecting solubility and bioactivity. Electron-withdrawing groups (e.g., Cl) increase electrophilicity, while methoxy groups improve lipophilicity .
Advanced Research Questions
Q. How can structural data resolve contradictions in reported biological activities?
Discrepancies in bioactivity (e.g., COX inhibition vs. kinase selectivity) often arise from substituent variations. For example:
- 5-(4-Methoxyphenyl) analogs show enhanced solubility but reduced potency compared to 5-(4-chlorophenyl) derivatives due to steric and electronic effects .
- Methodological adjustments (e.g., assay pH, cell line selection) must be cross-validated with structural data (SC-XRD, docking studies) to isolate structure-activity relationships (SAR) .
Q. What strategies optimize multi-step synthesis for high-purity yields?
- Stepwise purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) after each reaction to remove unreacted intermediates.
- Catalyst screening : Palladium/copper catalysts in DMF improve coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
- In-line analytics : Employ HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress and quantify impurities (<2%) .
Q. How do computational models predict the compound’s stability under physiological conditions?
Density Functional Theory (DFT) simulations assess stability by calculating bond dissociation energies (BDEs) and HOMO-LUMO gaps. For example:
- The ester carbonyl group () has a BDE of ~85 kcal/mol, indicating susceptibility to hydrolysis in acidic environments .
- Molecular dynamics (MD) simulations in water reveal aggregation tendencies due to hydrophobic phenyl groups, guiding formulation strategies .
Q. What are the key challenges in establishing SAR for thiazolo-pyrimidine derivatives?
- Conformational flexibility : The fused ring system adopts multiple tautomeric forms, complicating docking studies. Use rigid analogs (e.g., locked benzylidene derivatives) for clearer SAR .
- Bioisosteric replacements : Replace the 6-carboxylate with carboxamide to compare pharmacokinetic profiles (e.g., logP, plasma protein binding) .
Q. How do reaction conditions influence byproduct formation during synthesis?
- Temperature : Excess heat (>110°C) promotes decarboxylation, yielding des-ethyl byproducts.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) reduce side reactions but may stabilize zwitterionic intermediates, requiring quenching with acetic acid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
